Hydroxy-PEG8-acid

説明

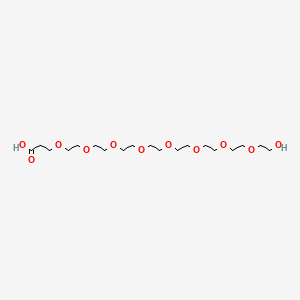

Structure

2D Structure

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O11/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h20H,1-18H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBLNDCLYGWOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Hydroxy-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG8-acid is a discrete, heterobifunctional polyethylene glycol (PEG) linker that serves as a critical building block in bioconjugation, drug delivery, and materials science. Its structure, featuring a terminal hydroxyl group and a carboxylic acid group separated by a defined eight-unit PEG chain, offers orthogonal reactivity and precise spatial control. This guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and key applications, with a focus on the mechanistic principles that underpin its utility. A detailed experimental protocol for a common conjugation reaction is provided to illustrate its practical implementation.

Introduction: The Role of Heterobifunctional PEGs in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1] PEGylation can enhance solubility, extend circulation half-life, and reduce the immunogenicity of proteins, peptides, and small-molecule drugs.[1][2]

While traditional PEGylation often employs monofunctional reagents (e.g., mPEG), the demand for more complex molecular architectures, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, has driven the development of heterobifunctional PEGs.[3][4] These linkers possess two distinct terminal functional groups, allowing for the sequential and controlled conjugation of different molecules.[3]

This compound (HO-PEG8-COOH) is a premier example of such a linker. It is a discrete or monodisperse PEG, meaning it has a precisely defined length (n=8 ethylene glycol units), which eliminates the polydispersity issues common to traditional polymer synthesis.[5] This molecular precision is critical for the synthesis of well-defined bioconjugates with reproducible properties. The hydroxyl (-OH) and carboxylic acid (-COOH) termini offer distinct reactivity, enabling its use as a versatile spacer and crosslinking agent.[6][7][8]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its tripartite structure: a primary hydroxyl group, a flexible hydrophilic PEG spacer, and a terminal carboxylic acid.

-

Hydroxyl Group (-OH): This primary alcohol provides a reactive site for further derivatization. While less nucleophilic than a primary amine, it can be activated or reacted under specific conditions, for example, through conversion to a mesylate or tosylate, making it a good leaving group for subsequent nucleophilic substitution.[9]

-

Polyethylene Glycol Spacer (-(OCH₂CH₂)₈-): The eight-unit PEG chain is the core of the linker. Its hydrophilicity significantly increases the aqueous solubility of the molecule and any conjugate it is attached to.[2][6] The flexibility and defined length of this chain act as a precise spacer, separating conjugated molecules to mitigate steric hindrance and preserve their biological activity.

-

Carboxylic Acid Group (-COOH): The terminal carboxylic acid is the primary site for conjugation to amine-containing biomolecules, such as the lysine residues on proteins.[6][10] This reaction is most commonly achieved via carbodiimide chemistry, for instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester.[11][12][13]

The IUPAC name for this structure is 1-hydroxy-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid.[6]

Chemical Structure of this compound

Figure 1: The molecular structure of this compound, highlighting the terminal hydroxyl group, the 8-unit PEG chain, and the terminal carboxylic acid.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₁₁ | [6][10] |

| Molecular Weight | 442.50 g/mol | [6][10] |

| Exact Mass | 442.2414 | [6] |

| CAS Number | 937188-60-8 | [6][10][14][15] |

| Appearance | Colorless liquid or semi-solid | [6][14] |

| Purity | Typically ≥90-97% | [14][15] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.[16][] | [16][] |

| Storage Conditions | ≤ -20°C for long-term storage | [14][15][18] |

Note: The free acid form can be unstable during storage due to potential intramolecular esterification. The more stable sodium salt form is also commercially available.[18]

Synthesis and Characterization Overview

Synthesis: Heterobifunctional PEGs like HO-PEG8-COOH are typically synthesized via controlled, sequential processes. One common strategy involves the ring-opening polymerization of ethylene oxide using an initiator that contains a protected functional group.[19][20] The chain length is precisely controlled, and the terminal hydroxyl group is then modified to yield the desired second functional group, in this case, a carboxylic acid. Another approach involves the "desymmetrization" of a symmetrical PEG-diol, where one hydroxyl group is selectively converted to another functionality.[21]

Characterization: Due to the discrete nature of the molecule, its structure can be unequivocally confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, showing the characteristic broad singlet of the PEG backbone protons (~3.64 ppm) and signals corresponding to the protons adjacent to the hydroxyl and carboxylic acid termini.[22]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-MS are used to verify the exact molecular weight, confirming the precise length of the PEG chain.[22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of the key functional groups: a broad O-H stretch (from both -OH and -COOH), a strong C=O stretch from the carboxylic acid, and the characteristic C-O-C ether stretch of the PEG backbone.[22]

Key Applications and Mechanistic Roles

The utility of this compound stems from its ability to act as a hydrophilic, defined-length spacer that can be selectively conjugated.

-

Linker for Antibody-Drug Conjugates (ADCs): In ADC development, the linker is a critical component that connects the cytotoxic payload to the antibody. HO-PEG8-COOH can be used to create a hydrophilic spacer, which can improve the overall solubility and pharmacokinetic profile of the ADC.[3][] The carboxylic acid end can be conjugated to an amine on the antibody, while the hydroxyl end can be further functionalized to react with the drug payload.

-

Surface Modification: The linker is used to modify surfaces of nanoparticles, liposomes, and medical devices.[][23] Attaching this PEG linker creates a "stealth" layer that reduces non-specific protein binding (biofouling) and recognition by the immune system, thereby prolonging circulation time for drug delivery systems.[1][]

-

Biomolecule Conjugation: It is widely used to link two different biomolecules, such as a protein and a peptide or an enzyme and an oligonucleotide.[2][24] The process typically involves activating the carboxylic acid to react with a primary amine on the first biomolecule, followed by functionalization of the hydroxyl group to react with the second biomolecule.

Experimental Protocol: Two-Step Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine residues) on a protein (Protein-NH₂). This is a foundational technique for many of its applications.

Causality Behind Experimental Choices:

-

Two-Step Reaction: A two-step process is chosen to minimize undesirable protein-protein crosslinking. The PEG linker is first activated in a separate step before the protein is introduced.[13][25]

-

MES Buffer (Activation): The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carboxylate, making it more reactive with EDC.[11][26] MES buffer is ideal as it is a non-amine, non-carboxylate buffer.

-

PBS Buffer (Coupling): The reaction of the NHS-activated PEG with primary amines on the protein is most efficient at a physiological to slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[11][26]

-

NHS vs. Sulfo-NHS: N-hydroxysuccinimide (NHS) is used to create a more stable, amine-reactive intermediate than the O-acylisourea intermediate formed by EDC alone.[13] The water-soluble analog, Sulfo-NHS, is often preferred in aqueous bioconjugation protocols to improve reaction efficiency.[25]

-

Quenching: A quenching reagent like hydroxylamine or Tris is added to stop the reaction by consuming any unreacted NHS-activated PEG linker.[26]

Workflow Diagram

Caption: Workflow for the two-step conjugation of this compound to a protein.

Step-by-Step Methodology

Materials:

-

This compound

-

Protein-NH₂ (in an amine-free buffer like PBS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare Reagents: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[25] A typical concentration is 10 mg/mL for each.

-

Activate this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a molar excess (typically 10-20 fold) of both EDC and Sulfo-NHS solutions to the PEG solution.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.[25]

-

-

Remove Excess Reagents (Optional but Recommended): To prevent unwanted side reactions with the protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

Conjugate to Protein:

-

Immediately add the activated HO-PEG8-CO-NHS solution to the protein solution (dissolved in Coupling Buffer). The molar ratio of linker to protein should be optimized but often starts in the range of 10:1 to 50:1.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]

-

-

Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.[26]

-

Purify the Conjugate: Remove unreacted PEG linker and byproducts by performing dialysis, size-exclusion chromatography (SEC), or using a desalting column equilibrated with a suitable storage buffer.

-

Characterize the Conjugate: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined, heterobifunctional structure provides a reliable platform for creating complex bioconjugates with enhanced physicochemical properties. By understanding the distinct reactivity of its terminal groups and the mechanistic principles of conjugation chemistry, scientists can leverage this linker to advance the development of next-generation therapeutics, diagnostics, and biomaterials.

References

- MedChemExpress. (n.d.). HO-PEG8-CH2CH2COOH (this compound).

- MedKoo Biosciences. (n.d.). This compound | CAS# 937188-60-8.

- Ke, T., et al. (2014). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. J Med Chem.

- Hiki, S., & Kataoka, K. (2009). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation.

- Knop, K., et al. (2011). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

- BenchChem. (2025). A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives.

- Chem-Impex. (n.d.). This compound.

- BroadPharm. (n.d.). This compound, 937188-60-8.

- Nakayama, Y., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir.

- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.

- Johnson, J. A., et al. (2016).

- Creative PEGWorks. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

- BroadPharm. (n.d.). Hydroxyl PEG, Hydroxy linker, PEG linker.

- BroadPharm. (n.d.). This compound sodium salt.

- Thermo Fisher Scientific. (n.d.). Instructions: EDC.

- JenKem Technology. (n.d.). Heterobifunctional PEGs.

- Creative PEGWorks. (n.d.). HO-PEG-COOH, MW 2k.

- PurePEG. (n.d.). HO-PEG8-CH2CH2COOH.

- BenchChem. (2025). A Comparative Guide to the Characterization of Boc-NH-PEG8-CH2CH2COOH via NMR Spectroscopy.

- NSP-Functional Polymers & Copolymers. (n.d.). HO-PEG-COOH.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Amino-PEG8-Acid: A Crucial Linker for Bioconjugation and Drug Delivery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- JenKem Technology. (n.d.). Monodisperse Hydroxyl PEG8 Propionic Acid.

- BenchChem. (2025). The Versatility of m-PEG8-MS: A Technical Guide to its Applications in Bioconjugation and Drug Delivery.

- Biopharma PEG. (n.d.). OH-PEG8-COOH | CAS:937188-60-8.

- BOC Sciences. (n.d.). m-PEG8-COOH | CAS 1093647-41-6.

- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Methods in Molecular Biology.

- ResearchGate. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Request PDF.

- CD Bioparticles. (n.d.). NH2-PEG8-COOH.

- Biopharma PEG. (n.d.). NH2-PEG8-COOH | CAS:756526-04-2.

Sources

- 1. purepeg.com [purepeg.com]

- 2. nbinno.com [nbinno.com]

- 3. heterobifunctional pegs [jenkemusa.com]

- 4. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monodisperse Hydroxyl PEG8 Propionic Acid - JenKem Technology [jenkemusa.com]

- 6. medkoo.com [medkoo.com]

- 7. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]

- 8. HO-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound, 937188-60-8 | BroadPharm [broadpharm.com]

- 16. creativepegworks.com [creativepegworks.com]

- 18. This compound sodium salt | BroadPharm [broadpharm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. OH-PEG8-COOH | CAS:937188-60-8 | Biopharma PEG [biochempeg.com]

- 24. researchgate.net [researchgate.net]

- 25. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

The Alchemical Linker: A Technical Guide to the Chemical Properties and Applications of Hydroxy-PEG8-acid

In the intricate landscape of modern drug development and bioconjugation, precision and control are paramount. The ability to selectively link disparate molecular entities—be it a potent small molecule drug to a targeting antibody or a fluorescent probe to a protein of interest—underpins many of today's most advanced therapeutic and diagnostic strategies. At the heart of this molecular engineering lies a class of versatile tools known as heterobifunctional linkers. Among these, Hydroxy-PEG8-acid has emerged as a particularly valuable reagent, offering a unique combination of hydrophilicity, biocompatibility, and precisely defined reactivity.

This technical guide provides an in-depth exploration of the core chemical properties of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required to effectively harness its potential. We will delve into its physicochemical characteristics, explore the reactivity of its terminal functional groups, and provide detailed, field-proven protocols for its activation and conjugation. Furthermore, we will examine its critical role in pioneering applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), illustrating how its unique attributes contribute to the efficacy and safety of these next-generation therapeutics.

I. Fundamental Physicochemical Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a discrete chain of eight ethylene glycol units, capped at one terminus with a hydroxyl (-OH) group and at the other with a carboxylic acid (-COOH) group. This heterobifunctional nature is the cornerstone of its utility, allowing for sequential and controlled conjugation reactions.

The PEG backbone imparts several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of conjugated molecules, a critical consideration when working with hydrophobic drugs or proteins prone to aggregation.[1] Moreover, the flexible PEG chain can increase the hydrodynamic radius of a bioconjugate, which can lead to reduced renal clearance and a longer circulation half-life in vivo.[2][3]

A summary of the key physicochemical properties of this compound is presented in the table below:

| Property | Value | Source(s) |

| Chemical Formula | C19H38O11 | [4] |

| Molecular Weight | 442.50 g/mol | [4] |

| Appearance | Liquid or solid | [4] |

| Solubility | Highly soluble in water and many organic solvents (e.g., DMSO, DMF) | [2][4] |

| pKa of Carboxylic Acid | Approximately 4-5 | [5] |

The pKa of the terminal carboxylic acid is a crucial parameter, as it dictates the pH at which this group is deprotonated and thus available for activation. For typical carboxylic acids, the pKa is in the range of 4-5.[5] The electron-donating effect of the PEG chain has a minor influence on this acidity, with the carboxyl group retaining its characteristic reactivity.[5]

II. The Art of Activation: Harnessing the Reactivity of the Carboxyl Group

The carboxylic acid moiety of this compound is the primary site for conjugation to amine-containing molecules. However, direct reaction between a carboxylic acid and an amine to form a stable amide bond is generally inefficient under physiological conditions. Therefore, activation of the carboxyl group is a prerequisite for successful conjugation. The most robust and widely employed method for this activation is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).[6][7]

This two-step process, often referred to as EDC/NHS chemistry, proceeds as follows:

-

Formation of a Reactive O-Acylisourea Intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[8] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and reduce coupling efficiency.[8]

-

Conversion to a Semi-Stable NHS Ester: The addition of NHS (or its water-soluble analog, Sulfo-NHS) intercepts the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[6][8] This NHS ester is less prone to hydrolysis and can efficiently react with primary amines at physiological pH to form a stable amide bond.[8]

The following diagram illustrates the workflow for the activation of this compound and its subsequent conjugation to an amine-containing molecule.

Caption: Workflow for EDC/NHS activation and conjugation of this compound.

Experimental Protocol: Activation of this compound and Conjugation to a Primary Amine

This protocol provides a general framework for the two-step conjugation process. Optimization of reagent concentrations and reaction times may be necessary depending on the specific amine-containing molecule.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[8]

-

Amine-containing molecule (e.g., protein, peptide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Activation of this compound:

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated Hydroxy-PEG8-NHS ester solution to the amine-containing molecule, which has been dissolved in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[7][8]

-

A 5- to 20-fold molar excess of the activated PEG-acid to the amine is often used to drive the reaction.[6]

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][8]

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.[6]

-

III. The Versatile Hydroxyl Group: A Gateway to Further Functionalization

While the carboxylic acid is the workhorse for amine coupling, the terminal hydroxyl group of this compound provides an additional layer of versatility. This hydroxyl group can serve as a point of attachment for other functionalities through various chemical transformations. For instance, it can be oxidized to an aldehyde for subsequent reductive amination, or it can be reacted with a mesyl or tosyl chloride to create a good leaving group for nucleophilic substitution.[7] This opens up possibilities for creating more complex, multi-functional constructs.

IV. Applications in Advanced Therapeutics and Bioconjugation

The unique properties of this compound make it an invaluable tool in a range of cutting-edge applications, particularly in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[11] The linker that connects the antibody to the payload is a critical component, influencing the ADC's stability, efficacy, and safety.[11] Heterobifunctional PEG linkers like this compound are instrumental in ADC construction. The carboxylic acid end can be conjugated to the amine groups of lysine residues on the antibody, while the hydroxyl end can be further modified to attach the drug payload. The PEG spacer enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[11]

The following diagram illustrates the general structure of an ADC employing a PEG linker.

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.[9] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The linker plays a crucial role in optimizing the spatial orientation and distance between the two ligands for efficient ternary complex formation. The flexibility and defined length of PEG linkers like this compound are highly advantageous in this context.[9]

V. Safety and Handling

While specific safety data for this compound may not be readily available, general laboratory safety precautions for handling PEGylated compounds should be followed. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[12] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat, should be worn to prevent skin and eye contact.[12] For detailed safety information, it is always advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound stands as a testament to the power of rational molecular design in advancing biomedical research. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonal hydroxyl and carboxylic acid functionalities, provides a robust and versatile platform for a myriad of bioconjugation applications. From enhancing the pharmacokinetic profiles of therapeutic proteins to enabling the construction of sophisticated targeted therapies like ADCs and PROTACs, this humble linker plays a pivotal role in the ongoing quest for more effective and safer medicines. A thorough understanding of its chemical properties and the principles of its activation and conjugation, as outlined in this guide, is essential for any researcher seeking to push the boundaries of what is possible in drug development and molecular biology.

References

- AxisPharm. (n.d.). Bis-PEG-acid, PEG di(carboxylic acid).

- Choi, Y., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615–1627.

- Biopharma PEG. (2022). PEG Linkers & Their Applications.

- Australian Government Department of Health. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound sodium salt | BroadPharm [broadpharm.com]

- 5. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of Discrete PEG Linkers in Modern Bioconjugation

An In-Depth Technical Guide to Hydroxy-PEG8-acid: Properties, Applications, and Best Practices

In the landscape of drug development and advanced biomaterials, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to molecules—stands as a cornerstone technology. It is a clinically validated strategy to enhance the therapeutic properties of peptides, proteins, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1][2] Key advantages conferred by PEGylation include an extended circulatory half-life, enhanced stability against proteolytic degradation, increased aqueous solubility, and reduced immunogenicity.[1][2]

While traditional PEGylation often involves polydisperse polymers, the field has increasingly shifted towards the use of discrete PEG (dPEG®) linkers. These are monodisperse compounds with a precisely defined number of ethylene glycol units, eliminating the heterogeneity inherent in polymer mixtures. This precision is critical for the manufacturing and regulatory approval of therapeutics, where batch-to-batch consistency is paramount.

This guide focuses on a specific and versatile heterobifunctional dPEG® reagent: This compound . Possessing a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group separated by an eight-unit ethylene glycol chain, this linker offers a powerful platform for sequential conjugations and the construction of complex bioconjugates. As a Senior Application Scientist, this document will provide not just the fundamental properties of this compound but also the causal logic behind its application, field-proven protocols, and the necessary analytical validation systems.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. Unlike polymeric PEGs, its molecular weight and formula are exact, ensuring precise stoichiometric calculations in conjugation reactions.

| Property | Value | Source(s) |

| Synonyms | HO-PEG8-CH2CH2COOH, HO-PEG8-propionic acid | [3][4] |

| IUPAC Name | 1-hydroxy-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | [4] |

| CAS Number | 937188-60-8 | [4][5][6] |

| Molecular Formula | C19H38O11 | [3][4] |

| Molecular Weight | 442.50 g/mol | [3][4][5] |

| Exact Mass | 442.2414 | [4] |

| Appearance | Colorless Liquid | [4][5] |

| Purity | Typically ≥90-97% | [5][6][7] |

| Solubility | Soluble in water and most organic solvents | [2][8] |

Note: The free acid form may be less stable for long-term storage compared to its sodium salt, which can prevent intramolecular reactions.[8]

Section 2: The Chemistry of a Heterobifunctional Linker

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

-

Carboxylic Acid (-COOH): This is the most frequently utilized handle for conjugation. The carboxylic acid itself is not highly reactive towards amines. Therefore, it must first be "activated." This is most commonly achieved using carbodiimide chemistry, such as with EDC (or DCC), in the presence of N-hydroxysuccinimide (NHS).[4][9] The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. NHS is added to trap this intermediate, forming a more stable NHS ester. This amine-reactive ester then efficiently reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable, covalent amide bond.[9][10] This two-step activation is a cornerstone of bioconjugation, providing controlled and efficient coupling in aqueous buffers.[1]

-

Hydroxyl (-OH): The terminal hydroxyl group provides a secondary site for modification. While less nucleophilic than a primary amine, it can be functionalized through various means. For instance, it can be esterified with a carboxylic acid-containing molecule[11][12] or converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.[13] This allows for the sequential attachment of different molecules, making this compound an excellent spacer for building more complex constructs like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[6][14]

The hydrophilic eight-unit PEG spacer is not merely a passive linker; it imparts crucial properties to the final conjugate. It increases water solubility, provides flexibility, and acts as a biocompatible spacer to distance the conjugated molecules, which can be critical for maintaining the biological activity of a protein or facilitating the interaction of a small molecule with its target.[4][7]

Section 3: Experimental Protocol: Conjugation to an Amine-Containing Peptide

This protocol describes a self-validating system for conjugating this compound to a peptide containing a primary amine. The success of the reaction is monitored at each critical stage.

Objective: To covalently attach this compound to a model peptide via a stable amide bond.

Materials:

-

This compound

-

Amine-containing peptide (e.g., a peptide with a lysine residue)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)

-

Analytical Instruments: Mass Spectrometer (e.g., MALDI-TOF MS)

Methodology:

Step 1: Reagent Preparation (The Foundation) 1.1. Dissolve the peptide in the Reaction Buffer to a final concentration of 5-10 mg/mL. The choice of a neutral pH buffer is critical to ensure the primary amine on the peptide is deprotonated and thus maximally nucleophilic. 1.2. Immediately before use, prepare a 10-fold molar excess stock solution of both EDC and NHS in anhydrous DMF or DMSO. Carbodiimides like EDC are moisture-sensitive and hydrolyze rapidly in aqueous solutions; preparing them in an anhydrous organic solvent and using them immediately is essential for high activation efficiency.

Step 2: Activation of this compound (Creating the Reactive Species) 2.1. Dissolve this compound in a minimal volume of DMF or DMSO, then dilute into the Reaction Buffer. 2.2. To the this compound solution, add the EDC and NHS stock solutions. A typical molar ratio is 1:5:10 (Peptide:EDC:NHS), but this should be optimized. 2.3. Allow the activation reaction to proceed for 15-30 minutes at room temperature. This provides sufficient time to form the semi-stable NHS ester intermediate.

Step 3: Conjugation Reaction (Amide Bond Formation) 3.1. Add the activated this compound-NHS ester solution directly to the peptide solution from Step 1.1. 3.2. Gently mix and allow the reaction to incubate for 2-4 hours at room temperature, or overnight at 4°C. The longer, colder incubation can be beneficial for sensitive proteins to minimize degradation.[1]

Step 4: Quenching (Terminating the Reaction) 4.1. Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. The primary amine in Tris buffer will react with any remaining NHS-ester, preventing unwanted side reactions. 4.2. Incubate for 30 minutes at room temperature.

Step 5: Purification (Isolating the Product) 5.1. Purify the PEGylated peptide from the reaction mixture using RP-HPLC or SEC.

- Rationale for RP-HPLC: This technique separates molecules based on hydrophobicity. The PEGylated peptide will be more hydrophobic than the unreacted hydrophilic this compound and will typically have a longer retention time than the unmodified peptide.

- Rationale for SEC: This technique separates molecules based on size. The PEGylated peptide will have a larger hydrodynamic radius and will elute earlier than the smaller, unreacted peptide and PEG linker.[15]

Step 6: Analysis and Validation (Confirmation of Success) 6.1. Characterize the purified fractions using MALDI-TOF MS. The resulting mass spectrum should show a new peak corresponding to the molecular weight of the peptide plus the mass of the PEG linker (Peptide MW + 424.5 Da, accounting for the loss of H₂O). 6.2. Assess purity using analytical HPLC. The chromatogram should show a single, sharp peak at the expected retention time for the conjugate. The absence of peaks corresponding to the starting materials validates the purification process. Because PEGs lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often superior to UV detectors for quantifying purity.[15][16][17]

Section 4: Visualization of the Conjugation Workflow

The following diagram illustrates the logical flow of the experimental protocol described above, from reagent activation to final product validation.

Caption: Workflow for amide bond conjugation of this compound.

Conclusion

This compound is a high-purity, monodisperse reagent that offers precision and versatility in the field of bioconjugation. Its heterobifunctional nature allows for controlled, sequential modifications, while its discrete PEG chain imparts beneficial properties of hydrophilicity and biocompatibility. By understanding its core physicochemical properties and employing robust, self-validating protocols for activation and conjugation, researchers can confidently leverage this powerful linker to develop next-generation therapeutics and advanced biomaterials. The transition from polydisperse polymers to discrete linkers like this compound represents a critical step forward in creating well-defined, consistent, and highly effective bioconjugates.

References

- Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. National Institutes of Health (PMC). [Link]

- PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates.

- PEG Carboxylic Acid | COOH PEG | Acid Linkers. AxisPharm. [Link]

- Monodisperse Hydroxyl PEG8 Propionic Acid. JenKem Technology. [Link]

- Process for synthesizing peptides by using a PEG polymer support.

- Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. National Institutes of Health (PMC). [Link]

- Method to Produce Polyhydroxy Carboxylic Acid Esters of Polyethylene Glycol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 937188-60-8 | BroadPharm [broadpharm.com]

- 7. Monodisperse Hydroxyl PEG8 Propionic Acid - JenKem Technology [jenkemusa.com]

- 8. This compound sodium salt | BroadPharm [broadpharm.com]

- 9. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 11. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]

- 12. GB2461763A - Method to Produce Polyhydroxy Carboxylic Acid Esters of Polyethylene Glycol - Google Patents [patents.google.com]

- 13. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purepeg.com [purepeg.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Guide to the Aqueous Solubility of Hydroxy-PEG8-acid: Principles, Protocols, and Practical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility for a Versatile Linker

Hydroxy-PEG8-acid is a heterobifunctional polyethylene glycol (PEG) derivative that has become an invaluable tool in bioconjugation, diagnostics, and drug delivery.[1] It features a terminal hydroxyl (-OH) group, available for further chemical modification, and a terminal carboxylic acid (-COOH) group, which can be activated to form stable amide bonds with primary amines on proteins, peptides, or other molecules.[2][3] The core of the molecule is an eight-unit PEG chain, which is specifically designed to enhance the aqueous solubility and biocompatibility of the resulting conjugate.[4][5]

Understanding and quantifying the solubility of this compound in various aqueous buffers is not a trivial academic exercise; it is a critical prerequisite for successful and reproducible experimental outcomes. For any researcher in drug development, insufficient solubility can lead to failed conjugations, aggregation of valuable biologics, and inaccurate characterization. This guide provides a foundational understanding of the physicochemical principles governing its solubility, a detailed protocol for its experimental determination, and practical insights gleaned from field experience.

Fundamental Principles Governing Solubility

The solubility of this compound is not a single value but a functional property governed by its unique tripartite structure: the PEG chain, the carboxylic acid terminus, and the surrounding buffer environment.

The Hydrophilic Engine: The PEG Chain

The polyethylene glycol chain is the primary driver of the molecule's water solubility. The repeating ether oxygen atoms along its backbone are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell that facilitates its dissolution.[6] Generally, for PEG derivatives, longer chains impart greater water solubility, although even the eight-unit chain in this molecule significantly enhances its hydrophilic character compared to a simple alkyl acid.[5]

The pH-Switch: The Terminal Carboxylic Acid

The terminal carboxylic acid is the most critical determinant of the molecule's solubility profile in different buffers. Its degree of ionization is entirely dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.

-

Intrinsic Solubility (S₀): This term refers to the inherent solubility of the completely unionized (protonated) form of the molecule.[7] For this compound, this state predominates at a pH well below its acid dissociation constant (pKa). In this form, the carboxylic acid is more hydrophobic, leading to its lowest aqueous solubility.[5][8]

-

pH-Dependent Solubility: As the pH of the aqueous buffer increases to values above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to a significant rise in solubility.[5] Therefore, one can expect this compound to be substantially more soluble in neutral or basic buffers (e.g., PBS at pH 7.4, Tris at pH 8.5) than in acidic buffers (e.g., Acetate at pH 4.5).

The Buffer Environment: Ionic Strength and the "Salting Out" Effect

While pH is paramount, the composition of the buffer itself cannot be ignored. High concentrations of certain salts, such as phosphates or sulfates, can decrease the solubility of PEG compounds.[6] This phenomenon, known as "salting out," occurs because the salt ions compete with the PEG chain for available water molecules for hydration. As the salt concentration increases, fewer water molecules are available to solvate the PEG, leading to its potential precipitation.[9] This is a critical consideration when preparing highly concentrated stock solutions or when working in high-ionic-strength formulation buffers.

Experimental Determination of Thermodynamic Solubility

For formulation and development, determining the thermodynamic solubility —the true equilibrium concentration of a solute in a saturated solution—is the gold standard.[10] The most reliable and widely accepted method for this is the shake-flask method .[8] The following protocol provides a robust framework for generating a pH-solubility profile for this compound.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound across a range of physiologically relevant pH values.

Materials:

-

Aqueous Buffers (e.g., 50 mM Citrate pH 4.0, 50 mM MES pH 6.0, 50 mM Phosphate pH 7.4, 50 mM Tris pH 8.5)

-

Microcentrifuge tubes (2.0 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of >10,000 x g

-

Analytical instrumentation for quantification (e.g., HPLC with Charged Aerosol Detector (CAD) or Mass Spectrometer (MS))

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Into separate, clearly labeled 2.0 mL microcentrifuge tubes, add a sufficient excess of solid this compound. The key is to ensure a visible pellet of undissolved material remains at the end of the experiment. Add 1.0 mL of each prepared aqueous buffer to its respective tube.

-

Equilibration: Seal the tubes securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8] Constant, gentle agitation is crucial to maximize the surface area for dissolution.

-

Phase Separation: After equilibration, separate the saturated aqueous phase from the undissolved solid. Centrifugation is a highly effective method.[12] Spin the tubes at a high speed (e.g., 14,000 x g for 15 minutes) to form a tight pellet.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant from the top of the tube, taking extreme care not to disturb the solid pellet. This supernatant represents the saturated solution.

-

Quantification:

-

Rationale: Since this compound lacks a strong UV chromophore, standard UV-Vis spectroscopy is not suitable for direct quantification.[13] HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is the preferred method, offering high sensitivity and accuracy for molecules without chromophores.[14][15]

-

Procedure: Prepare a standard curve using known concentrations of this compound in a relevant solvent. Dilute the collected supernatant samples to fall within the linear range of the standard curve. Analyze the standards and samples by HPLC-CAD/MS to determine the precise concentration in the saturated solution.

-

Data Presentation and Interpretation

The results should be compiled into a clear table and plotted on a graph to visualize the pH-solubility profile.

Table 1: Example pH-Solubility Data for this compound at 25°C

| Buffer System (50 mM) | pH | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|---|

| Citrate Buffer | 4.0 | Expected Low | Calculated |

| MES Buffer | 6.0 | Expected Mid | Calculated |

| Phosphate Buffer (PBS) | 7.4 | Expected High | Calculated |

| Tris Buffer | 8.5 | Expected High | Calculated |

The resulting graph of Solubility vs. pH will typically show a sharp increase in solubility as the pH rises above the pKa of the carboxylic acid, eventually plateauing at higher pH values where the molecule is fully ionized.

Practical Considerations & Troubleshooting

-

Material Form and Stability: this compound is available as a free acid or as a more stable sodium salt.[4] The free acid can be susceptible to intramolecular esterification, so storage at low temperatures (e.g., -20°C) is recommended.[2] The sodium salt form is generally more stable for long-term storage.

-

Use of Organic Co-solvents: It is common practice to first dissolve PEG reagents in a water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution before adding it to an aqueous reaction buffer.[16] While this is a valid technique for conjugation reactions, it is important to recognize that this determines a kinetic solubility, which can often be much higher than the true thermodynamic solubility.[12] The presence of the co-solvent can artificially inflate the apparent solubility.

-

Impact of PEG on Buffer pH: Dissolving high concentrations of PEG can sometimes cause a slight shift in the final pH of the buffer solution.[17] It is good practice to measure the pH of the final saturated solution to ensure it has not deviated significantly from the starting buffer pH.

Conclusion

The aqueous solubility of this compound is a multi-faceted property, fundamentally dictated by the pH of the buffer system through the ionization of its terminal carboxylic acid. While its PEG chain provides a strong hydrophilic foundation, researchers must remain vigilant about the effects of pH and high ionic strength to ensure the success of their conjugation and formulation efforts. The robust shake-flask method detailed here provides a clear and reliable path to experimentally characterizing the pH-solubility profile, empowering scientists to make data-driven decisions, avoid costly experimental failures, and unlock the full potential of this versatile PEG linker.

References

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- American Chemical Society. Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. [Link]

- Shochem.

- Acidity and Solubility. [Link]

- National Institutes of Health (NIH).

- GIT Labor-Fachzeitschrift. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

- Lund University Publications.

- JenKem Technology. Monodisperse Hydroxyl PEG8 Propionic Acid. [Link]

- ResearchGate. Influence of the molecular weight of PEG on the polymer/salt phase diagrams of aqueous two-phase systems | Request PDF. [Link]

Sources

- 1. Monodisperse Hydroxyl PEG8 Propionic Acid - JenKem Technology [jenkemusa.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound sodium salt | BroadPharm [broadpharm.com]

- 5. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 6. benchchem.com [benchchem.com]

- 7. tdx.cat [tdx.cat]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function and Application of Heterobifunctional PEG Linkers

Introduction: The Molecular Bridge in Modern Therapeutics

In the landscape of advanced drug development, precision is paramount. The ability to link distinct molecular entities—a targeting antibody to a potent drug, a diagnostic probe to a protein, or a nanoparticle to a cell-specific ligand—has revolutionized fields from oncology to immunology. At the heart of this molecular engineering lies the linker, a component whose design dictates the stability, efficacy, and safety of the final conjugate.[1] Polyethylene glycol (PEG) has emerged as the gold standard for these linkers, prized for its hydrophilicity, biocompatibility, and ability to confer a "stealth" effect, shielding conjugated molecules from enzymatic degradation and rapid immune clearance.[2][3]

While simple linkers exist, heterobifunctional PEG linkers represent a significant leap in sophistication and control. These molecules are defined by a central PEG chain of variable length, capped at each end by two different reactive functional groups.[4][5] This dual-reactivity architecture is their defining advantage, enabling a controlled, sequential conjugation of two distinct molecules. This stepwise approach minimizes the formation of undesirable homodimers and complex product mixtures, leading to a more homogenous, well-defined bioconjugate—a critical requirement for therapeutic applications.[1][6]

This guide provides a comprehensive exploration of heterobifunctional PEG linkers, delving into their core properties, chemical mechanisms, and field-proven applications. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to strategically select and implement these versatile tools in their work.

Caption: General structure of a heterobifunctional PEG linker enabling sequential conjugation.

Core Properties and Strategic Advantages

The incorporation of a heterobifunctional PEG linker is not merely a means of connection; it is a strategic choice that imparts a suite of beneficial physicochemical properties to the final bioconjugate.[4] Understanding these advantages is key to appreciating the causality behind their widespread adoption.

| Advantage | Mechanistic Rationale & Impact |

| Enhanced Solubility | The hydrophilic ethylene oxide repeats of the PEG chain attract a shell of water molecules, significantly improving the aqueous solubility of hydrophobic drugs or proteins. This is critical for preventing aggregation, which can compromise efficacy and induce immunogenicity.[4][5] |

| Improved Pharmacokinetics | PEGylation increases the hydrodynamic volume of the conjugate. This larger size reduces renal clearance, leading to a significantly longer circulation half-life and sustained therapeutic exposure.[4][5][7] |

| Reduced Immunogenicity | The flexible PEG chain creates a neutral, hydrophilic shield around the bioconjugate. This "stealth" effect masks immunogenic epitopes from the host's immune system, lowering the risk of an adverse immune response.[4][8] |

| Precise Spacer Control | The length of the PEG chain (the 'n' in -(CH₂CH₂O)n-) can be precisely tailored. This allows for optimal spatial separation between the two conjugated molecules, which is often crucial for preserving the biological activity of both components by mitigating steric hindrance.[9][10] |

| Superior Biocompatibility | PEG is a non-toxic and biocompatible polymer with a long history of use in FDA-approved therapeutics, making it exceptionally well-suited for in vivo applications.[4][11] |

| Controlled Conjugation | The differing reactivity of the two terminal groups allows for a specific, stepwise reaction sequence. This avoids the statistical product mixtures common with homobifunctional linkers, resulting in a homogenous final product with a defined structure and stoichiometry.[1][9] |

A Guide to Common Heterobifunctional Chemistries

The versatility of heterobifunctional PEG linkers stems from the diverse array of reactive groups that can be placed at their termini. The choice of linker is dictated by the available functional groups on the target biomolecules (e.g., primary amines on lysine residues, thiols on cysteines) and the desired stability of the resulting linkage.

Amine-Reactive & Thiol-Reactive Linkers (e.g., NHS-PEG-Maleimide)

This is arguably the most widely used class of heterobifunctional linkers, designed to connect molecules containing primary amines and sulfhydryl groups.

-

Mechanism:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂) found on lysine residues and the N-terminus of proteins. The reaction occurs at a physiological to slightly alkaline pH (7.2-8.5) and forms a stable, covalent amide bond.[12][13]

-

Maleimide: This group exhibits high specificity for sulfhydryl (thiol, -SH) groups, typically found on cysteine residues. The reaction, a Michael addition, proceeds most efficiently at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[12][14]

-

-

Causality in Protocol: The conjugation must be performed sequentially. The NHS-ester reaction is typically performed first, as the maleimide group is more stable at the optimal pH for the NHS reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which would deactivate it.[12][15]

Caption: Reaction mechanism for NHS-PEG-Maleimide linkers.

"Click Chemistry" Linkers (e.g., Azide-PEG-DBCO)

"Click chemistry" refers to a class of bioorthogonal reactions that are highly specific, rapid, and efficient, proceeding with high yield and no side products.[16] They are ideal for complex biological systems.

-

Mechanism: The most common form for heterobifunctional linkers is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction.[17]

-

Azide (-N₃): A highly stable and bioorthogonal functional group.

-

Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN): Strained alkynes that react spontaneously and specifically with azides to form a stable triazole ring. This reaction requires no cytotoxic copper catalyst, making it ideal for in vivo applications.[16][18]

-

-

Causality in Protocol: One molecule is functionalized with an azide, and the other with a DBCO-PEG linker (often via an NHS ester reaction). When the two are mixed, they "click" together specifically, without cross-reactivity with other biological functional groups.[13][16]

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Carbonyl-Reactive Linkers (e.g., Aldehyde-PEG-Amine)

This chemistry allows for the conjugation to aldehydes or ketones, which can be introduced into biomolecules, such as through the oxidation of glycoproteins.

-

Mechanism:

-

Causality in Protocol: Hydrazone bonds are notably labile at acidic pH, a property that can be exploited for controlled drug release in the acidic environment of endosomes or lysosomes.[6] Oxime linkages are significantly more stable across a wider pH range.[6] The reaction is typically carried out at a slightly acidic pH (4.5-6.0).

| Linker Class | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Resulting Bond | Key Feature |

| Amine-Thiol | NHS Ester | Primary Amines (-NH₂) | Maleimide | Thiols (-SH) | Amide & Thioether | Robust, widely used, stable bonds.[12] |

| Click Chemistry | Azide (-N₃) | Alkyne / DBCO | DBCO / Alkyne | Azide (-N₃) | Triazole | Bioorthogonal, highly specific, catalyst-free (SPAAC).[16][17] |

| Carbonyl | Hydrazide / Aminooxy | Aldehydes / Ketones | NHS Ester | Primary Amines (-NH₂) | Hydrazone / Oxime | Hydrazone bond is pH-sensitive (cleavable).[6][19] |

Field-Proven Applications in Drug Development

The theoretical advantages of heterobifunctional PEG linkers translate into tangible benefits in several cutting-edge therapeutic and diagnostic platforms.

-

Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells.[21] Heterobifunctional PEG linkers are critical for connecting the antibody to the drug payload. They facilitate site-specific conjugation, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[5] The PEG spacer also enhances the solubility and stability of the ADC, preventing aggregation often caused by hydrophobic drug payloads.[5]

Caption: Core components of an Antibody-Drug Conjugate (ADC).

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are innovative molecules that co-opt the cell's own protein disposal machinery to destroy disease-causing proteins.[9] A PROTAC consists of a ligand that binds the target protein and another that binds an E3 ubiquitin ligase, connected by a linker. A heterobifunctional PEG linker provides the necessary length, flexibility, and hydrophilicity to facilitate the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

-

Nanoparticle and Liposome Functionalization: For targeted drug delivery, nanoparticles or liposomes are often decorated with targeting ligands (e.g., antibodies, peptides). Heterobifunctional PEG linkers are used to covalently attach these ligands to the nanoparticle surface, leveraging the PEG chain to extend the ligand away from the surface to avoid steric hindrance and improve target binding.[7][21]

Experimental Protocols: A Self-Validating Approach

The success of any bioconjugation strategy relies on a robust and well-understood protocol. The following methodologies are presented as self-validating systems, where the rationale behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 1: Two-Step Antibody-Peptide Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing peptide to the primary amines of an antibody. The key to success is the sequential nature of the reactions to ensure specificity.[12]

Materials:

-

Antibody (amine-containing)

-

Thiol-containing peptide

-

Mal-PEG-NHS ester linker

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5.[12] (Amine-free)

-

Reaction Buffer B: PBS with 10 mM EDTA, pH 6.5-7.0.[12] (Thiol-reactive buffer)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (for purification)

Workflow:

Caption: General two-step workflow for bioconjugation using an NHS-PEG-Maleimide linker.[12]

Detailed Procedure:

-

Antibody Preparation: Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL. The absence of extraneous primary amines (like Tris buffer) is critical to prevent non-specific reactions with the NHS ester.[15]

-

Linker Stock Solution: Immediately before use, dissolve the Mal-PEG-NHS ester in anhydrous DMF or DMSO. The linker is moisture-sensitive and will hydrolyze in aqueous solution, so fresh preparation is mandatory for high reactivity.[12][15]

-

Step 1: Activation of Antibody with NHS Ester:

-

Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. A molar excess drives the reaction to completion.

-

Incubate for 30 minutes to 2 hours at room temperature. The reaction is generally rapid.

-

Causality Check: This step must be performed first and within the correct pH range (7.2-7.5) to maximize the amine reaction while preserving the stability of the maleimide group.[15]

-

-

Purification of Maleimide-Activated Antibody:

-

Immediately remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent the unreacted linker from conjugating to the thiol-peptide in the next step.

-

The buffer is switched to a slightly lower pH (6.5-7.0) to optimize the subsequent maleimide-thiol reaction and further reduce the rate of maleimide hydrolysis.[12]

-

-

Step 2: Conjugation with Thiol-Peptide:

-

Add a 1.5- to 5-fold molar excess of the thiol-containing peptide to the purified, maleimide-activated antibody.

-

Incubate for 1-2 hours at room temperature.

-

Causality Check: The peptide must have a free (reduced) sulfhydryl group. If the peptide contains disulfide bonds, it must be pre-treated with a reducing agent like TCEP and subsequently purified to remove the agent before conjugation.[22]

-

-

Final Purification & Characterization:

-

Purify the final antibody-peptide conjugate from unreacted peptide and other byproducts using an appropriate method such as size exclusion chromatography (SEC).

-

Characterize the final conjugate to confirm purity and determine the degree of labeling using techniques like SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and UV-Vis spectroscopy.[12]

-

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol outlines the conjugation of an azide-modified molecule to a protein using a DBCO-PEG-NHS ester.

Procedure:

-

Protein Activation with DBCO-Linker: React the protein with a 5- to 10-fold molar excess of DBCO-PEG-NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) for 30-60 minutes.

-

Purification: Remove excess DBCO-linker using a desalting column.

-

Click Reaction: Add the azide-containing molecule to the purified DBCO-activated protein. The reaction is typically complete within 1-4 hours at room temperature but can be left overnight.

-

Final Purification: Purify the final conjugate using an appropriate chromatography method.

-

Causality Check: The key advantage here is bioorthogonality. The azide and DBCO groups will only react with each other, allowing this conjugation to be performed in complex biological mixtures with minimal side reactions.[23] No catalyst is required, preserving the integrity of sensitive biomolecules.[18]

Conclusion

Heterobifunctional PEG linkers are far more than simple molecular staples; they are sophisticated, enabling tools that provide unparalleled control over the construction of complex bioconjugates.[5] By offering dual, distinct reactivity on a biocompatible and beneficial PEG scaffold, they allow for the creation of homogenous, precisely engineered therapeutics and diagnostics.[1] From enhancing the solubility and circulation time of ADCs to providing the structural framework for PROTACs, the strategic application of these linkers is a cornerstone of modern drug development. A thorough understanding of their underlying chemistry and the causality behind their experimental protocols is essential for any scientist seeking to harness their full potential to create the next generation of targeted therapies.

References

- Akkar, S. et al. (2016). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]

- AxisPharm. Aldehyde Linkers | PEG-CHO. [Link]

- Jewett, J. C., & Bertozzi, C. R. (2010).

- Labinsights. (2023, May 8).

- Behra, S. et al. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

- Eby, D. M., & Scott, D. (2018).

- Wikipedia.

- Suk, J. S. et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. [Link]

- Interchim. Aminooxy & Aldehyde PEO/PEG reagents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. labinsights.nl [labinsights.nl]

- 17. precisepeg.com [precisepeg.com]

- 18. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 20. interchim.fr [interchim.fr]

- 21. purepeg.com [purepeg.com]

- 22. biotium.com [biotium.com]

- 23. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Versatility of the Hydroxyl Group in Hydroxy-PEG8-acid: An In-depth Technical Guide

Abstract

Hydroxy-PEG8-acid is a discrete polyethylene glycol (dPEG®) linker that has emerged as a cornerstone in modern bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, characterized by a terminal hydroxyl group and a carboxylic acid, provides a versatile platform for the precise assembly of complex biomolecular architectures. This in-depth technical guide elucidates the pivotal role of the hydroxyl group, offering a comprehensive exploration of its chemical reactivity, strategic manipulation, and profound impact on the design and performance of advanced therapeutics and research tools. We will delve into the fundamental principles of hydroxyl group activation, provide detailed experimental protocols for its derivatization, and discuss its application in cutting-edge fields such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction: The Architectural Significance of this compound

This compound, with the chemical formula C19H38O11, is a monodisperse polyethylene glycol linker distinguished by a chain of eight ethylene glycol units.[1] This defined length is critical for ensuring batch-to-batch consistency and predictability in conjugation outcomes, a significant advantage over traditional polydisperse PEG reagents. The molecule's architecture is elegantly simple yet profoundly powerful: a primary hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) at the other.[2] This arrangement allows for orthogonal conjugation strategies, where each functional group can be addressed independently.

The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the resulting conjugates, a crucial attribute for many biological applications.[3] The flexibility of the PEG chain also plays a key role in modulating the spatial relationship between conjugated moieties, which is particularly important in applications like PROTACs where the formation of a ternary complex is essential for activity.[4] While the carboxylic acid is readily activated for conjugation to primary amines, it is the hydroxyl group that unlocks a vast landscape of chemical possibilities, serving as a versatile precursor for a multitude of other functional groups.[5]

The Chemical Canvas: Reactivity and Derivatization of the Hydroxyl Group

The terminal hydroxyl group of this compound is a primary alcohol, and its reactivity is the key to the linker's versatility. While modestly reactive in its native state, it can be readily transformed into a variety of other functional groups through well-established chemical transformations. This section will explore the most common and impactful derivatization strategies, providing both the chemical rationale and detailed experimental protocols.

Activation of the Hydroxyl Group: The Gateway to Functionalization

The initial step in most derivatization schemes is the conversion of the hydroxyl group into a better leaving group. This "activation" enhances its susceptibility to nucleophilic attack, paving the way for the introduction of a wide array of functionalities. The most common activation methods involve the formation of sulfonate esters, such as tosylates and mesylates.[6]

2.1.1. Tosylation: Creating an Excellent Leaving Group

Tosylation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (TEA) converts it into a tosylate (-OTs). The tosylate anion is a highly stable and therefore excellent leaving group, making the tosylated PEG a versatile intermediate.[7]

Caption: General workflow for hydroxyl group activation and subsequent derivatization.

Experimental Protocol: Tosylation of this compound

-

Materials:

-

This compound (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (3 equivalents)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 equivalents)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine, followed by the portion-wise addition of TsCl.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude Tosyl-PEG8-acid.

-

Purify the product by flash column chromatography on silica gel.

-

Note on Orthogonal Protection: When performing reactions on the hydroxyl group, the carboxylic acid may need to be protected to prevent unwanted side reactions. A common protecting group for carboxylic acids is the tert-butyl ester, which is stable to the basic conditions of tosylation and can be removed later under acidic conditions (e.g., with trifluoroacetic acid).[8]

Common Derivatizations of the Activated Hydroxyl Group

Once activated, the tosylated or mesylated PEG linker is a versatile precursor for a range of important functional groups.

2.2.1. Azide Functionalization: The Gateway to "Click" Chemistry

The introduction of an azide group (-N₃) is a highly valuable transformation, as it enables the use of "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible.[9]

Experimental Protocol: Azidation of Tosyl-PEG8-acid

-

Materials:

-

Tosyl-PEG8-acid (1 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium azide (NaN₃) (3 equivalents)

-

-

Procedure:

-

Dissolve Tosyl-PEG8-acid in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold deionized water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Azido-PEG8-acid.

-

Caption: Conversion of a tosylated PEG to an azide for click chemistry applications.

2.2.2. Amine Functionalization: A Versatile Nucleophile

Converting the hydroxyl group to a primary amine (-NH₂) introduces a versatile nucleophilic handle that can react with a variety of electrophiles, such as activated esters (e.g., NHS esters) and isothiocyanates. This can be achieved through a two-step process involving azidation followed by reduction of the azide.[10]

Experimental Protocol: Reduction of Azido-PEG8-acid to Amino-PEG8-acid

-

Materials:

-

Azido-PEG8-acid (1 equivalent)

-

Tetrahydrofuran (THF)

-

Triphenylphosphine (PPh₃) (1.2 equivalents)

-

Deionized water

-

-

Procedure (Staudinger Reduction):

-

Dissolve Azido-PEG8-acid in THF.

-

Add triphenylphosphine to the solution and stir at room temperature for 8-12 hours.

-

Add deionized water and continue stirring for an additional 2-4 hours to hydrolyze the intermediate aza-ylide.

-

Remove the THF under reduced pressure.

-

Purify the resulting Amino-PEG8-acid by an appropriate method, such as precipitation or chromatography, to remove triphenylphosphine oxide.

-